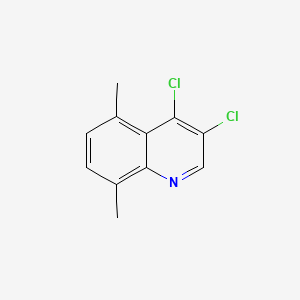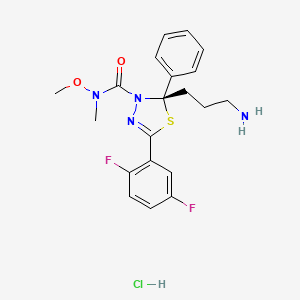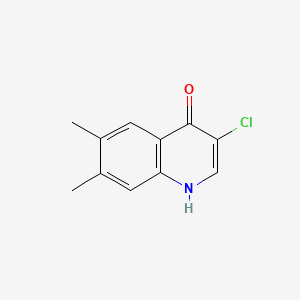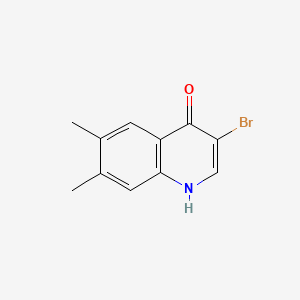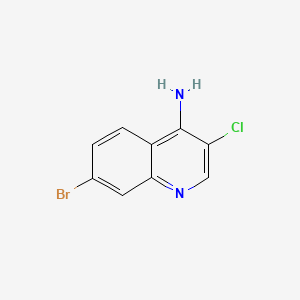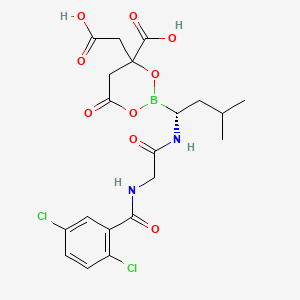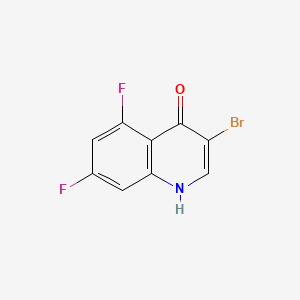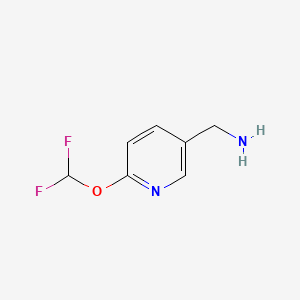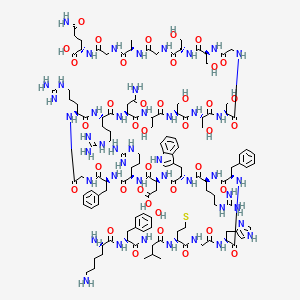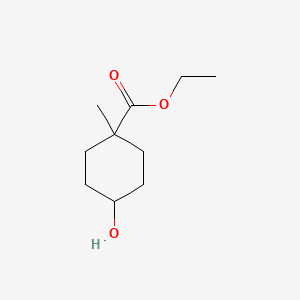
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
Vue d'ensemble
Description
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure has been confirmed by FTIR, 1H and 13C NMR spectroscopy .Applications De Recherche Scientifique
Stereochemistry and Alkylation
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has been utilized in studies focusing on stereochemistry and alkylation. For instance, Fráter, Günther, and Müller (1989) explored the stereoselectivity in the alkylation of dianions of similar ethyl hydroxycyclohexanecarboxylates. Their work highlighted the control of stereochemistry at adjacent stereogenic centers, demonstrating the compound's utility in stereochemical investigations (Fráter, Günther, & Müller, 1989).
Synthesis and Structural Analysis
In another research, Kurbanova et al. (2019) synthesized a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, namely Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Their study focused on a three-component condensation process and confirmed the product structure through X-ray analysis (Kurbanova et al., 2019).
Polymer Chemistry Applications
In the field of polymer chemistry, Pang, Ritter, and Tabatabai (2003) utilized a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in the oligomerization process. They conducted this process using horseradish peroxidase as a catalyst, showcasing the compound's relevance in polymerization studies (Pang, Ritter, & Tabatabai, 2003).
Conformational Studies in Organic Chemistry
Maurinsh et al. (1997) conducted a conformational study of cyclohexane nucleosides, using a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in the synthesis process. Their research correlated the lack of antiviral activity of these compounds with their conformations, as deduced from NMR and X-ray analysis (Maurinsh et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZOQNUZMINIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

